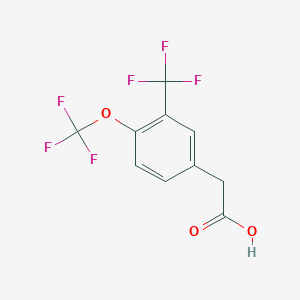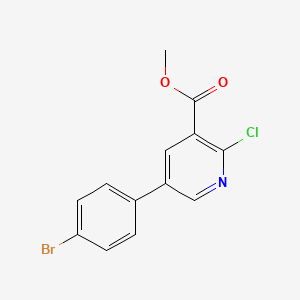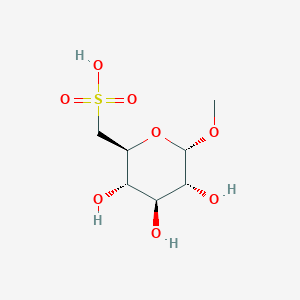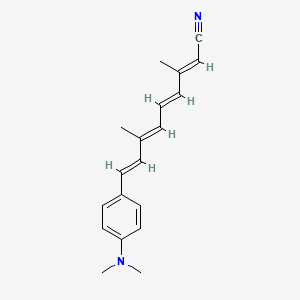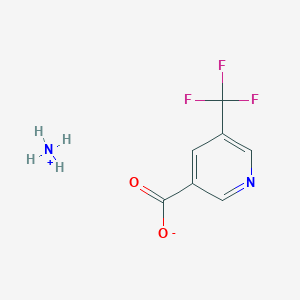
Ammonium 5-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 5-(trifluoromethyl)nicotinate (5-TFMN) is an organic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods. 5-TFMN is an important compound due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in research to study the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems.
Scientific Research Applications
Ammonium 5-(trifluoromethyl)nicotinate has been used in a variety of scientific research applications due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in studies of the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems. It has also been used to study the effects of nicotinic acid and its derivatives on cell signaling pathways, gene expression, and protein folding. In addition, Ammonium 5-(trifluoromethyl)nicotinate has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Mechanism of Action
The mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It is thought to bind to nicotinic acid receptors and block their activity. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate are not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate. In studies, Ammonium 5-(trifluoromethyl)nicotinate has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to have anti-cancer effects, and has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments include its high yield of product, its low cost, and its ability to act as an inhibitor of certain enzymes and receptors. Its low cost makes it an attractive option for research. However, there are some limitations to using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments. It is not very stable in solution and can degrade over time. In addition, it is difficult to accurately measure the concentration of Ammonium 5-(trifluoromethyl)nicotinate in solution due to its low solubility.
Future Directions
The potential applications of Ammonium 5-(trifluoromethyl)nicotinate in scientific research are vast. Future research should focus on further exploring the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on biological systems. In addition, further research should be conducted on the mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives. Furthermore, further research should be conducted on the effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on cancer cells and other diseases. Finally, research should be conducted on the development of new synthetic methods for producing Ammonium 5-(trifluoromethyl)nicotinate and its derivatives.
Synthesis Methods
The synthesis of Ammonium 5-(trifluoromethyl)nicotinate is a relatively simple process. It can be synthesized from the reaction of nicotinic acid with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction produces the desired product, Ammonium 5-(trifluoromethyl)nicotinate, in high yields.
properties
IUPAC Name |
azanium;5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPORYWAKWHLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 5-(trifluoromethyl)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
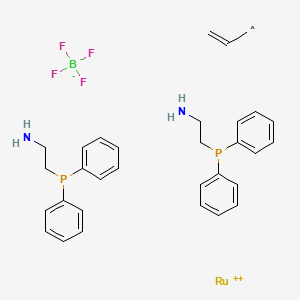
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
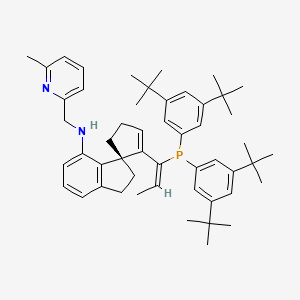
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
